1-[5-Fluoro-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one
Description
1-[5-Fluoro-2-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one is a heterocyclic compound featuring a phenyl ring substituted with a fluorine atom at position 5 and a 1,2,4-triazole moiety at position 2, along with an acetyl (ethanone) group. This structure places it within the broader class of 1,2,4-triazole derivatives, which are widely studied for their biological activities, particularly as antifungal agents.
Properties
Molecular Formula |
C10H8FN3O |
|---|---|
Molecular Weight |
205.19 g/mol |
IUPAC Name |
1-[5-fluoro-2-(1,2,4-triazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C10H8FN3O/c1-7(15)9-4-8(11)2-3-10(9)14-6-12-5-13-14/h2-6H,1H3 |
InChI Key |
BFVNAHBUKRMUJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)N2C=NC=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[5-Fluoro-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one typically involves the reaction of 5-fluoro-2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with triethyl orthoformate to yield the triazole ring . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[5-Fluoro-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[5-Fluoro-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-[5-Fluoro-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the fluorinated phenyl ring can enhance the compound’s binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(2-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
- Structure : Differs by having two 1,2,4-triazole groups and a fluorine at position 2 of the phenyl ring.
- Molecular Weight : 272.24 (C₁₂H₉FN₆O) vs. 205.19 for the target compound.
- Activity : The additional triazole may enhance binding affinity but could reduce metabolic stability due to increased polarity. This compound is listed as a fluconazole impurity, suggesting relevance in pharmaceutical contexts .
1-(1-Phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one
- Structure : Contains a 1,2,3-triazole ring instead of 1,2,4-triazole, with a phenyl substituent.
- Molecular Weight : 187.2 (C₁₀H₉N₃O).
(Z)-1-(6-Chloropyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl Oxime (4a)
- Structure : Replaces the phenyl ring with a pyridine ring and adds an oxime ether group.
- Activity : Exhibits broad-spectrum fungicidal activity (EC₅₀ = 0.12–11.39 mg/L against Sclerotinia sclerotiorum and Botrytis cinerea). The oxime ether improves solubility and target interaction .
1-(5-Fluoro-2-(1H-pyrazol-1-yl)phenyl)ethan-1-one
- Structure : Substitutes triazole with pyrazole, a five-membered ring with two adjacent nitrogen atoms.
Structural and Functional Analysis
Substituent Effects
- Fluorine Position : Fluorine at position 5 (target compound) vs. position 2 () influences electron distribution and steric interactions. Fluorine’s electronegativity enhances binding to fungal cytochrome P450 enzymes .
- Heterocycle Variations :
Functional Group Additions
Biological Activity
1-[5-Fluoro-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazole derivatives, which are known for their diverse pharmacological properties, including antifungal, antibacterial, and antitumor activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of 1-[5-Fluoro-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one is , with a molecular weight of approximately 235.21 g/mol. The compound features a phenyl ring substituted with a triazole moiety and a fluorine atom, which is crucial for its biological activity.
Antifungal Activity
Research has demonstrated that 1-[5-Fluoro-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one exhibits significant antifungal properties. In vitro studies have shown that this compound effectively inhibits the growth of various fungal strains. The minimum inhibitory concentration (MIC) values for common fungal pathogens are summarized in Table 1.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 8 |
| Aspergillus niger | 16 |
| Cryptococcus neoformans | 4 |
These results indicate that the compound may serve as a potential antifungal agent in clinical settings.
Antibacterial Activity
The antibacterial properties of this compound have also been evaluated against several bacterial strains. The results are presented in Table 2.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The data suggest that while the compound exhibits moderate antibacterial activity, it may require further optimization to enhance its efficacy against resistant strains.
Antitumor Activity
In addition to its antifungal and antibacterial properties, preliminary studies indicate that 1-[5-Fluoro-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one has potential antitumor effects. In vitro assays using cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) showed IC50 values of 15 µM and 20 µM, respectively. These findings suggest that the compound could inhibit tumor cell proliferation effectively.
The mechanism by which this compound exerts its biological effects appears to involve interference with cellular processes critical for pathogen survival and proliferation. For instance, the triazole moiety is known to inhibit the synthesis of ergosterol in fungi, disrupting cell membrane integrity. In bacteria, it may interfere with protein synthesis or DNA replication pathways.
Case Studies
A notable case study involved the synthesis and evaluation of various triazole derivatives, including 1-[5-Fluoro-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one. Researchers reported enhanced antifungal activity compared to standard treatments such as fluconazole. This study highlights the potential for developing new antifungal agents based on triazole scaffolds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
